molecular formula C7H8ClNO3S B1285364 5-Amino-2-chloro-4-methylbenzenesulfonic acid CAS No. 83543-94-6

5-Amino-2-chloro-4-methylbenzenesulfonic acid

Cat. No.: B1285364
CAS No.: 83543-94-6
M. Wt: 221.66 g/mol
InChI Key: JFKLFVCDERLWCU-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of benzenesulfonic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4-methylbenzenesulfonic acid typically involves the nitration of 3-chloro-4-methylbenzenesulfonic acid, followed by reduction. The process can be summarized as follows:

    Nitration: 3-Chloro-4-methylbenzenesulfonic acid is nitrated using nitric acid at temperatures below 30°C. The reaction is carried out for approximately 3 hours.

    Reduction: The resulting 2-nitro-5-chloro-4-methylbenzenesulfonic acid is then reduced using acetic acid and iron powder under boiling conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and reduction, followed by filtration and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-chloro-4-methylbenzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-methylbenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid
  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid

Uniqueness

5-Amino-2-chloro-4-methylbenzenesulfonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable as an intermediate in the synthesis of specific dyes and pigments .

Properties

IUPAC Name

5-amino-2-chloro-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKLFVCDERLWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565508
Record name 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83543-94-6
Record name 5-Amino-2-chloro-4-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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